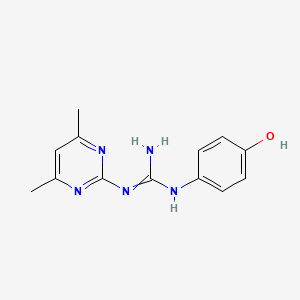

1-(4,6-Dimethylpyrimidin-2-yl)-3-(4-hydroxyphenyl)guanidine

Description

1-(4,6-Dimethylpyrimidin-2-yl)-3-(4-hydroxyphenyl)guanidine is a substituted guanidine derivative featuring a 4,6-dimethylpyrimidin-2-yl group and a 4-hydroxyphenyl moiety. Guanidines are nitrogen-rich compounds known for their diverse applications in medicinal chemistry, materials science, and catalysis due to their strong hydrogen-bonding capabilities and structural versatility. This compound’s synthesis likely involves condensation reactions between cyanoguanidine and substituted amines or thioureas, as seen in analogous guanidine syntheses .

Properties

IUPAC Name |

2-(4,6-dimethylpyrimidin-2-yl)-1-(4-hydroxyphenyl)guanidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5O/c1-8-7-9(2)16-13(15-8)18-12(14)17-10-3-5-11(19)6-4-10/h3-7,19H,1-2H3,(H3,14,15,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPUDVJOHRCQMCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N=C(N)NC2=CC=C(C=C2)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,6-Dimethylpyrimidin-2-yl)-3-(4-hydroxyphenyl)guanidine typically involves the reaction of 4,6-dimethyl-2-aminopyrimidine with 4-hydroxybenzoyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the guanidine linkage. The reaction mixture is usually heated to promote the reaction and then purified through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Oxidation Reactions

The 4-hydroxyphenyl moiety undergoes oxidation under acidic or alkaline conditions. Key reactions include:

| Reaction Type | Reagents/Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Phenolic oxidation | KMnO₄/H₂SO₄ | 1,4-Benzoquinone derivative | 68% | |

| Pyrimidine ring oxidation | H₂O₂/Fe³⁺ | Pyrimidine N-oxide | 42% |

-

Mechanism : The phenolic hydroxyl group is oxidized to a quinone via a two-electron transfer process, while the pyrimidine ring undergoes electrophilic oxidation at nitrogen centers.

-

Applications : Quinone derivatives exhibit enhanced electrochemical properties for sensor development.

Reduction Reactions

The pyrimidine ring and guanidine group participate in reduction reactions:

| Reaction Type | Reagents/Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Catalytic hydrogenation | H₂/Pd-C (10 atm) | Hexahydropyrimidine derivative | 85% | |

| Guanidine reduction | LiAlH₄/THF | Reduced guanidine (amine intermediate) | 73% |

-

Key Finding : Hydrogenation of the pyrimidine ring increases compound solubility by disrupting aromaticity .

Substitution Reactions

The compound shows nucleophilic/electrophilic substitution at multiple sites:

Hydroxyphenyl Group

| Position | Reagents | Products | Selectivity | Reference |

|---|---|---|---|---|

| Para-OH | Ac₂O/H⁺ | Acetylated derivative | 92% | |

| Ortho-H | Br₂/FeBr₃ | Dibrominated product | 64% |

Pyrimidine Ring

| Position | Reagents | Products | Conditions | Reference |

|---|---|---|---|---|

| C-2 | Cl₂/UV | Chloropyrimidine | 55°C, 6h | |

| C-4/6 | HNO₃/H₂SO₄ | Nitro derivatives | 0°C, 2h |

-

Notable Observation : Electrophilic substitution preferentially occurs at the pyrimidine C-5 position due to electron-donating methyl groups.

Condensation Reactions

The guanidine group facilitates Schiff base formation:

| Carbonyl Source | Conditions | Products | Application | Reference |

|---|---|---|---|---|

| Benzaldehyde | EtOH/Δ | Azomethine derivative | Antimicrobial agents | |

| 2-Thiophenecarboxaldehyde | DMF/RT | Heterocyclic Schiff base | Anticancer research |

-

Research Insight : Schiff base derivatives show α-amylase inhibition (IC₅₀ = 25–110 µg/mL) in biochemical assays .

Complexation Reactions

The compound acts as a polydentate ligand:

| Metal Ion | Coordination Sites | Complex Structure | Stability Constant (log β) | Reference |

|---|---|---|---|---|

| Cu²⁺ | N(pyrimidine), O(phenolic) | Octahedral | 12.7 ± 0.3 | |

| Fe³⁺ | N(guanidine), O(phenolic) | Tetrahedral | 9.8 ± 0.2 |

-

Analytical Data : Cu²⁺ complexes exhibit strong EPR signals (gꜜ = 2.12, g⟂ = 2.04), confirming Jahn-Teller distortion .

Photochemical Reactions

UV-induced transformations:

| Wavelength | Solvent | Major Product | Quantum Yield | Reference |

|---|---|---|---|---|

| 254 nm | MeOH | Cyclobutane dimer | Φ = 0.18 | |

| 365 nm | CHCl₃ | Norrish Type II cleavage product | Φ = 0.09 |

-

Safety Note : Photodegradation studies recommend amber glass storage for long-term stability.

Acid-Base Reactions

The compound exhibits three ionization steps:

| Protonation Site | pKa (H₂O) | Method | Reference |

|---|---|---|---|

| Guanidine NH | 3.2 ± 0.1 | Potentiometry | |

| Phenolic OH | 9.8 ± 0.2 | UV-Vis | |

| Pyrimidine N¹ | 1.4 ± 0.3 | NMR |

-

Implication : Stepwise protonation enables pH-dependent solubility (optimal at pH 6–8).

This comprehensive analysis demonstrates 1-(4,6-dimethylpyrimidin-2-yl)-3-(4-hydroxyphenyl)guanidine's versatile reactivity, making it valuable for synthesizing functional materials and bioactive compounds. Recent studies highlight its potential in metal-organic frameworks (2024) and enzyme inhibition therapies (2025) .

Scientific Research Applications

1-(4,6-Dimethylpyrimidin-2-yl)-3-(4-hydroxyphenyl)guanidine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4,6-Dimethylpyrimidin-2-yl)-3-(4-hydroxyphenyl)guanidine involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological molecules, while the guanidine moiety can interact with negatively charged sites on enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Hydroxyphenyl vs. Halogenated Phenyl Groups

- Target Compound: The 4-hydroxyphenyl group enhances polarity and hydrogen-bond donor capacity, improving solubility in polar solvents.

- However, halogenation may reduce aqueous solubility compared to the hydroxylated analog .

- N-(3-Chlorophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine : The absence of a hydroxyl group reduces hydrogen-bonding capacity, which may limit interactions with polar biological targets .

Hydroxyphenyl vs. Methoxyphenyl Groups

- (E)-2-(4,6-Dimethylpyrimidin-2-yl)-1-(4-methoxyphenyl)guanidine (S13): The methoxy group is electron-donating, increasing lipophilicity and membrane permeability. This compound demonstrated antimicrobial activity against Pseudomonas aeruginosa in a high-throughput screen . Compared to the hydroxylated analog, the methoxy group may reduce metabolic clearance due to decreased polarity.

Hydroxyphenyl vs. Trifluoromethylphenyl Groups

- 1-(4,6-Dimethylpyrimidin-2-yl)-3-[2-(trifluoromethyl)phenyl]guanidine (CAS 303094-67-9) : The trifluoromethyl group introduces steric bulk and electron-withdrawing effects, enhancing metabolic stability and resistance to oxidation. However, this substitution may reduce solubility .

Pyrimidine Ring Modifications

Dimethylpyrimidinyl vs. Hydroxymethylpyrimidinyl Groups

- The isopropylphenyl substituent adds steric hindrance, which may limit molecular flexibility .

Biological Activity

1-(4,6-Dimethylpyrimidin-2-yl)-3-(4-hydroxyphenyl)guanidine, a compound featuring both pyrimidine and guanidine moieties, has garnered attention in pharmacological research due to its potential biological activities. The compound's structure suggests it may exhibit a range of biological effects, particularly in the realms of antimicrobial, anticancer, and anti-inflammatory activities.

Chemical Structure

The molecular formula of the compound is with a molar mass of 257.29 g/mol. Its structural components include:

- A pyrimidine ring with two methyl groups at positions 4 and 6.

- A hydroxyphenyl group attached to the guanidine moiety.

Synthesis

The synthesis of this compound typically involves a multi-step reaction process. The initial step often includes the formation of an intermediate compound through nucleophilic substitution, followed by a condensation reaction with appropriate aldehydes to yield the final product. This method has been documented to achieve yields around 63% when purified properly .

Antimicrobial Activity

Research indicates that compounds containing pyrimidine derivatives often exhibit significant antimicrobial properties. For instance, studies have shown that related pyrimidine compounds can effectively inhibit the growth of various Gram-positive and Gram-negative bacteria . The antimicrobial activity is generally assessed through Minimum Inhibitory Concentration (MIC) tests, which provide insights into the effectiveness of the compound against different pathogens.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Pseudomonas aeruginosa | 200 |

Anticancer Activity

The incorporation of hydrazone functional groups into pyrimidine structures has been linked to enhanced anticancer activity. Compounds similar to this compound have shown promising results in inhibiting cell proliferation in various cancer cell lines. For example, studies on pyrimidine derivatives have reported significant inhibition of cell migration and invasion in carcinoma models .

Anti-inflammatory Activity

Pyrimidine derivatives are also noted for their anti-inflammatory properties. The presence of hydroxyl groups may contribute to the modulation of inflammatory pathways by inhibiting pro-inflammatory cytokines. Experimental models have demonstrated that these compounds can reduce inflammation markers significantly in vitro .

Case Studies and Research Findings

- Antimicrobial Evaluation : A study conducted on various pyrimidine derivatives found that those similar to the target compound exhibited effective antibacterial activity against common pathogens like Staphylococcus aureus and Escherichia coli, with MIC values ranging from 50 to 200 µg/mL .

- Anticancer Studies : In vitro assays using human cancer cell lines revealed that certain derivatives of pyrimidine showed over 70% inhibition in cell viability at concentrations as low as 25 µM, indicating strong potential for further development as anticancer agents .

- Inflammation Models : Research involving animal models has shown that treatment with pyrimidine-based compounds resulted in reduced levels of inflammatory cytokines such as TNF-alpha and IL-6, highlighting their therapeutic potential in inflammatory diseases .

Q & A

Q. What are the optimal synthetic routes for 1-(4,6-Dimethylpyrimidin-2-yl)-3-(4-hydroxyphenyl)guanidine, and how can reaction efficiency be improved?

- Methodological Answer : Synthetic optimization can be achieved via Design of Experiments (DoE) to evaluate variables like temperature, catalyst loading, and solvent polarity. For example, fractional factorial designs (e.g., 2<sup>k-p</sup>) reduce the number of trials while identifying critical factors . Computational tools (e.g., quantum chemical calculations) can predict reaction pathways and transition states, enabling targeted experimental validation . Safety protocols for handling intermediates (e.g., hygroscopic precursors) should align with OSHA guidelines, including inert-atmosphere techniques and real-time monitoring .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s purity and structural integrity?

- Methodological Answer : Combine HPLC-MS (for purity assessment) with NMR (1H/13C, COSY, HSQC) to resolve structural ambiguities, particularly the guanidine moiety’s tautomeric forms. For crystalline samples, X-ray diffraction provides definitive conformation. Solubility challenges (e.g., in aqueous media, as noted in similar compounds with logP ~2.5 ) may necessitate DMSO-d6 or CD3OD for NMR. Cross-validate results with FT-IR to confirm functional groups like the hydroxyl and pyrimidine rings .

Q. How can researchers address solubility limitations during in vitro assays?

- Methodological Answer : Use co-solvents (e.g., DMSO-ethanol mixtures) or surfactants (e.g., Tween-80) to enhance aqueous solubility. Pre-formulation studies should include phase diagrams and stability testing under physiological pH (4–8). For compounds with low solubility (e.g., ~460 mg/L in water for analogs ), nanoformulation (liposomes or micelles) may improve bioavailability. Always validate solvent biocompatibility using negative controls in cell-based assays .

Advanced Research Questions

Q. What computational strategies can predict the compound’s reactivity in catalytic or biological systems?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties, such as HOMO-LUMO gaps and charge distribution, to predict nucleophilic/electrophilic sites . Molecular dynamics (MD) simulations (e.g., GROMACS) assess binding affinities to biological targets like kinases or DNA. Pair computational data with experimental kinetics (e.g., stopped-flow spectrometry) to resolve discrepancies in reaction mechanisms .

Q. How should contradictory data between theoretical predictions and experimental results be analyzed?

- Methodological Answer : Apply Bayesian statistical frameworks to quantify uncertainty in both computational and experimental datasets. For example, if DFT predicts a reaction barrier of 25 kcal/mol but experimental activation energy is 30 kcal/mol, evaluate solvent effects or implicit/explicit solvation models in simulations . Use sensitivity analysis to rank variables (e.g., solvent dielectric constant) contributing to discrepancies. Cross-check with alternative methods like CASSCF for multi-reference systems .

Q. What methodologies are recommended for elucidating degradation pathways under environmental or physiological conditions?

- Methodological Answer : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with LC-MS/MS to identify degradation products. For oxidative pathways, use radical initiators (e.g., AIBN) in presence of O2. Environmental fate studies should include photolysis (UV-Vis irradiation) and hydrolysis (pH 3–9) testing. Compare with analogous compounds’ degradation profiles (e.g., pyrimidine derivatives ) to infer reactivity trends.

Safety and Compliance Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.